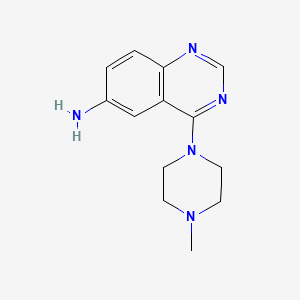

![molecular formula C15H9Cl2NO3 B2644775 2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione CAS No. 321430-36-8](/img/structure/B2644775.png)

2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” is a chemical compound . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances . Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase , an enzyme that is targeted in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves a series of chemical reactions . The structure of the compounds is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . The exact synthesis process for “2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” is not specified in the available literature.Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Based on ESI–MS results, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have shown significant antiviral activity . They have been used in the development of antiviral agents, with some compounds showing inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have been found to have anticancer properties . They could be used in the development of new anticancer drugs.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . They could be used in the development of drugs for the treatment of HIV.

Antioxidant Activity

Indole derivatives have antioxidant properties . They could be used in the development of drugs for diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have antimicrobial properties . They could be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . They could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have antidiabetic properties . They could be used in the development of drugs for the treatment of diabetes.

Mécanisme D'action

Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibiting this enzyme can increase the level of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where there is a significant decrease in acetylcholine level in the brain .

Orientations Futures

The future directions for the study of “2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors . This could include more detailed studies on their synthesis, mechanism of action, and potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Propriétés

IUPAC Name |

2-[(2,3-dichlorophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-12-7-3-4-9(13(12)17)8-21-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKHASYPHVMQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

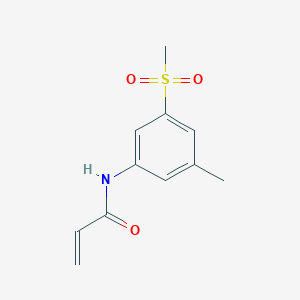

![2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2644694.png)

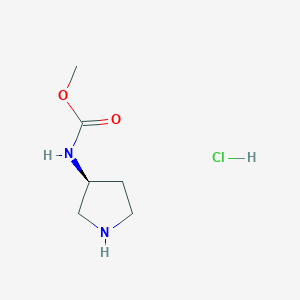

![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)

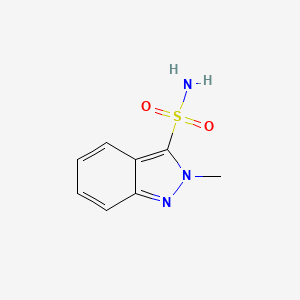

![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)

![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)

![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)

![Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate](/img/structure/B2644715.png)